molecular formula C22H20ClN5O2S B2676337 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 894037-47-9

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2676337
CAS RN: 894037-47-9
M. Wt: 453.95
InChI Key: JBQXLMQDAWWAEZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Thiazoles are also a class of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . For thiazoles, a common method for synthesis involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be quite diverse, depending on the specific substituents present on the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-triazole or thiazole derivative would depend on its exact structure . For example, the presence of different substituents can significantly affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-triazole and thiazole derivatives can vary widely, depending on the specific compound and its biological target . Some common mechanisms include inhibition of key enzymes or disruption of cellular processes .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-triazole or thiazole derivative would depend on its exact structure and its biological activity . Some 1,2,4-triazole and thiazole derivatives are used as pharmaceuticals, suggesting that they can be safe under certain conditions .

Future Directions

The future directions in the field of 1,2,4-triazole and thiazole research likely involve the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-3-8-17(11-14(13)2)25-21(30)20(29)24-10-9-18-12-31-22-26-19(27-28(18)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQXLMQDAWWAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

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